molecular formula C6H4O2S B153583 Thiophene-2,4-dicarbaldehyde CAS No. 932-93-4

Thiophene-2,4-dicarbaldehyde

Cat. No.: B153583
CAS No.: 932-93-4
M. Wt: 140.16 g/mol
InChI Key: JJUMWUDQTQMMGT-UHFFFAOYSA-N
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Description

Thiophene-2,4-dicarbaldehyde is an organic compound with the molecular formula C6H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the thiophene ring. This compound is of significant interest due to its versatile applications in organic synthesis and material science .

Mechanism of Action

Target of Action

Thiophene-2,4-dicarbaldehyde is primarily used as a building block in the construction of covalent organic frameworks (COFs) . These COFs are constructed by the condensation of this compound with other compounds . The primary targets of this compound are therefore the molecules it interacts with to form these COFs.

Mode of Action

This compound interacts with its targets through a process of condensation . This interaction results in the formation of COFs, which are highly crystalline structures . The mode of action of this compound is therefore the creation of these COFs through its interactions with other molecules.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of COFs . These COFs can be used as photocatalysts, and their performance can be regulated by their building blocks . Therefore, the downstream effects of these pathways include the creation of materials with light absorption and optoelectronic properties .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its lipophilicity is measured as a Log Po/w of 1.15 .

Result of Action

The result of the action of this compound is the formation of COFs with light absorption and optoelectronic properties . These COFs can be used as photocatalysts . In one study, a COF created using this compound was found to perform better than another for the oxidation of sulfides with molecular oxygen .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the construction of COFs using this compound was found to be more effective under certain light conditions . Additionally, the stability of the resulting COFs can be influenced by the environment, with one study finding that a COF created using this compound demonstrated exceptional stability .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2,4-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Biological Activity

Thiophene-2,4-dicarbaldehyde (TDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of TDCA, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is an organic compound with the chemical formula C6H4O2SC_6H_4O_2S. It features two aldehyde groups attached to a thiophene ring, which enhances its reactivity and biological potential. The synthesis of TDCA typically involves the oxidation of thiophene derivatives or the use of specific reagents that facilitate the introduction of aldehyde groups at the 2 and 4 positions of the thiophene ring.

1. Antioxidant Activity

Research indicates that TDCA exhibits notable antioxidant properties. A study utilizing the ABTS radical cation decolorization assay demonstrated that TDCA can significantly inhibit oxidative stress by scavenging free radicals. The antioxidant activity was comparable to that of standard antioxidants such as ascorbic acid, suggesting potential applications in preventing oxidative damage in biological systems .

2. Antibacterial Activity

TDCA has shown promising antibacterial activity against various strains of bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Bacterial Strain MIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli31.108 - 124.432
Pseudomonas aeruginosa124.432 - 248.863

3. Antifungal Activity

In addition to its antibacterial properties, TDCA has demonstrated antifungal activity against various fungal strains, particularly Candida albicans. The compound's ability to inhibit biofilm formation suggests a mechanism that may involve interference with quorum sensing in fungal populations .

The biological effects of TDCA can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : TDCA may induce oxidative stress in microbial cells, leading to cell death through ROS-mediated pathways.
  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
  • DNA Binding : Studies have shown that derivatives of thiophene compounds can bind to DNA and proteins, disrupting normal cellular functions.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of TDCA against clinical isolates of Staphylococcus aureus. The results indicated that TDCA not only inhibited bacterial growth but also reduced biofilm formation significantly compared to control treatments .

Case Study 2: Antioxidant Properties

Another research focused on the antioxidant capacity of TDCA using various assays (DPPH and ABTS). The findings revealed that TDCA exhibited substantial free radical scavenging ability, making it a candidate for further exploration in formulations aimed at oxidative stress-related conditions .

Properties

IUPAC Name

thiophene-2,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUMWUDQTQMMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362852
Record name thiophene-2,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-93-4
Record name thiophene-2,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2,4-dicarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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